Calcium phosphorylcholine chloride

Description

The exact mass of the compound this compound is 329.0319222 g/mol and the complexity rating of the compound is 147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

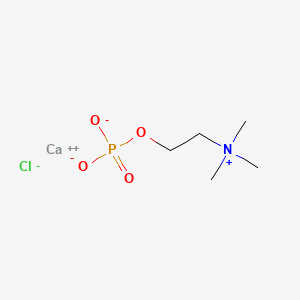

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2-(trimethylazaniumyl)ethyl phosphate;chloride;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P.Ca.ClH.4H2O/c1-6(2,3)4-5-10-11(7,8)9;;;;;;/h4-5H2,1-3H3,(H-,7,8,9);;1H;4*1H2/q;+2;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGULOZKZZMBGFX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])[O-].O.O.O.O.[Cl-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H21CaClNO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601035939 | |

| Record name | Phosphocholine chloride calcium salt tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72556-74-2, 15557-11-6 | |

| Record name | Phosphocholine chloride calcium salt tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline chloride O-(calcium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-trimethylazaniumylethyl phosphate chloride, tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Calcium phosphorylcholine chloride?

An In-depth Technical Guide to the Chemistry of Calcium and Phosphorylcholine Systems

Prepared by: A Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Subject: The Chemical Properties and Interactions within Calcium-Phosphorylcholine-Chloride Systems

Introduction: Deconstructing "Calcium Phosphorylcholine Chloride"

In the landscape of biochemical and pharmaceutical sciences, precise nomenclature is paramount. The term "this compound" does not correspond to a standard, single chemical entity with a dedicated CAS number. Instead, it describes a system comprising three interacting components: the calcium ion (Ca²⁺), the zwitterionic phosphorylcholine (PC) molecule, and the chloride anion (Cl⁻). This guide provides an in-depth analysis of the chemical properties that arise from the interplay of these components, a system of significant interest in biomaterials, drug delivery, and membrane biophysics.

Phosphorylcholine is a key structural component of phospholipids in eukaryotic cell membranes, such as phosphatidylcholine. Its zwitterionic nature—possessing both a positively charged quaternary ammonium group and a negatively charged phosphate group—governs its interactions with ions and its profound hygroscopicity. Calcium ions are critical secondary messengers in cellular signaling and are well-known to interact strongly with the phosphate moieties of phospholipids, thereby modulating membrane structure and function. The chloride ion, while often considered a simple counter-ion, can influence the overall ionic strength and solubility of the formulation.

Understanding the chemistry of this ternary system is crucial for professionals developing biocompatible coatings, liposomal drug formulations, and other advanced biomaterials that leverage the unique properties of phosphorylcholine. This guide will elucidate the core chemical properties, describe authoritative analytical methodologies, and provide expert insights into the causality behind its behavior.

Part 1: Core Physicochemical Properties

The bulk properties of a Ca²⁺-PC-Cl⁻ system are dictated by the strong intermolecular forces and ionic interactions between its constituents.

Solubility and Aqueous Behavior

Phosphocholine chloride, a common laboratory source of phosphorylcholine, is highly soluble in water due to its ionic nature and the ability of the phosphorylcholine headgroup to form hydrogen bonds. The introduction of calcium salts (e.g., CaCl₂) into an aqueous solution of phosphorylcholine leads to a complex equilibrium.

The primary interaction is the coordination of Ca²⁺ ions by the negatively charged phosphate group of the phosphorylcholine zwitterion. This interaction is electrostatic in nature and can lead to the formation of Ca²⁺-PC complexes. The stoichiometry of these complexes can vary depending on the relative concentrations of the components. At high concentrations, these interactions can reduce the effective charge of the species and potentially decrease overall solubility, though the system generally remains highly water-soluble.

Hygroscopicity

Choline salts are notoriously hygroscopic, readily absorbing moisture from the atmosphere. This property is conferred by the quaternary ammonium group. Formulations containing phosphorylcholine and calcium chloride will also be highly hygroscopic. This is a critical consideration for material handling, storage, and formulation stability.

Expert Insight: The high hygroscopicity necessitates storage in a desiccator or under an inert, dry atmosphere (e.g., argon or nitrogen). Failure to control moisture can lead to physical clumping of the solid material and the creation of a concentrated aqueous solution, which can alter kinetic stability and promote microbial growth.

Thermal Stability

The thermal stability of the system is generally high, but the degradation pathway is dependent on the specific counter-ions and the presence of water. Anhydrous phosphocholine chloride typically decomposes at temperatures above 240°C. In the presence of calcium and water, the thermal behavior may be altered due to the formation of stable calcium phosphate complexes upon degradation.

Quantitative Physicochemical Data Summary

| Property | Component | Value / Behavior | Key Considerations |

| Molar Mass | Phosphocholine Chloride | 185.59 g/mol | As a reference starting material. |

| Molar Mass | Calcium Chloride (Anhydrous) | 110.98 g/mol | As a common source of Ca²⁺. |

| Appearance | Phosphocholine Chloride | White to off-white crystalline solid | |

| Solubility in Water | Phosphocholine Chloride | >100 g/L | Highly soluble. |

| Solubility in Water | Calcium Chloride | 745 g/L (20°C) | Highly soluble. |

| Hygroscopicity | System | High | Requires stringent moisture control during storage and handling. |

| pKa (Phosphate) | Phosphorylcholine | ~1-2 | The phosphate group is deprotonated at physiological pH. |

Part 2: Coordination Chemistry and Reactivity

The defining chemical characteristic of the Ca²⁺-PC system is the coordination of the calcium ion by the phosphate group of phosphorylcholine.

The Ca²⁺-Phosphorylcholine Interaction

Calcium ions are hard Lewis acids, showing a strong preference for binding to hard Lewis bases, such as the oxygen atoms of a phosphate group. In an aqueous environment, the hydrated Ca²⁺ ion can form an outer-sphere or inner-sphere coordination complex with the phosphorylcholine phosphate.

-

Outer-Sphere Complex: The Ca²⁺ ion and the phosphate group remain separated by their respective hydration shells. The interaction is purely electrostatic.

-

Inner-Sphere Complex: One or more water molecules from the calcium ion's primary hydration shell are displaced by the phosphate oxygen atoms, leading to direct coordination. This is a stronger, more specific interaction.

Studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have confirmed that Ca²⁺ binding induces a significant downfield shift in the ³¹P NMR signal of phosphorylcholine, which is direct evidence of a change in the electronic environment of the phosphorus nucleus upon ion binding.

The diagram below illustrates this fundamental interaction.

Implications for Biomaterial Design

This Ca²⁺-PC interaction is exploited in the design of biomaterials. Surfaces coated with phosphorylcholine-containing polymers exhibit excellent biocompatibility and resistance to protein fouling. The mechanism involves the formation of a tightly bound hydration layer that sterically and energetically repels protein adsorption. The presence of calcium ions can further stabilize this hydrated structure, enhancing the biomimetic quality of the surface.

Part 3: Experimental Protocols for Characterization

To ensure scientific integrity, the properties of a Ca²⁺-PC-Cl⁻ system must be validated through rigorous analytical methods. The following protocols describe self-validating systems for characterizing the core chemical interactions.

Protocol: Characterizing Ca²⁺-PC Binding via Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Objective: To quantify the thermodynamic parameters of the Ca²⁺-PC interaction.

Methodology:

-

Preparation:

-

Prepare a 20 mM solution of phosphocholine chloride in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). Degas thoroughly.

-

Prepare a 200 mM solution of CaCl₂ in the exact same buffer. Degas thoroughly.

-

-

Instrument Setup:

-

Load the phosphocholine chloride solution into the sample cell of the ITC instrument.

-

Load the CaCl₂ solution into the injection syringe.

-

Set the cell temperature to 25°C and allow the system to equilibrate.

-

-

Titration:

-

Perform an initial 0.5 µL injection to remove any air from the syringe, and discard this data point.

-

Execute a series of 20-30 injections (e.g., 2 µL each) of the CaCl₂ solution into the PC solution, with sufficient spacing between injections (e.g., 150 seconds) to allow a return to the baseline.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of Ca²⁺ to PC.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kₐ, ΔH, and n.

-

Self-Validation: The consistency of the baseline before and after the titration, along with a good fit of the data to a recognized binding model (low chi-squared value), validates the quality of the experiment.

The logical workflow for this experiment is depicted below.

Protocol: Quantification of Components via Ion Chromatography (IC)

Objective: To determine the precise concentration of Ca²⁺ and Cl⁻ in a given formulation.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the sample material in deionized water to a known volume. Prepare a series of dilutions to fall within the linear range of the instrument.

-

Cation Analysis (Ca²⁺):

-

Use a cation-exchange column (e.g., Dionex IonPac CS12A).

-

Use an acidic eluent (e.g., methanesulfonic acid).

-

Employ suppressed conductivity detection.

-

Prepare a calibration curve using certified calcium standards.

-

-

Anion Analysis (Cl⁻):

-

Use an anion-exchange column (e.g., Dionex IonPac AS14A).

-

Use a carbonate/bicarbonate eluent.

-

Employ suppressed conductivity detection.

-

Prepare a calibration curve using a certified chloride standard.

-

-

Quantification: Calculate the concentration of each ion in the original sample by comparing its peak area to the respective calibration curve.

Trustworthiness: This protocol is self-validating through the use of certified reference standards for calibration and quality control checks. The linearity of the calibration curve (R² > 0.999) ensures the accuracy of the quantification.

Conclusion

While "this compound" is not a single, defined chemical, the system it represents is of significant scientific and commercial importance. The dominant chemical property is the electrostatic coordination of calcium ions by the phosphate group of the phosphorylcholine zwitterion. This interaction, combined with the inherent solubility and hygroscopicity of the components, dictates the system's behavior in both bulk form and aqueous solution. For researchers and developers in the fields of biomaterials and pharmaceuticals, a thorough understanding and precise analytical characterization of these properties—using robust methods like ITC and Ion Chromatography—are essential for designing stable, effective, and safe products.

An In-depth Technical Guide to the Putative Mechanism of Action of Calcium Phosphorylcholine Chloride in Biological Systems

Abstract: Calcium phosphorylcholine chloride is a chemical entity with potential significance in various biological contexts, yet its precise mechanism of action remains largely unexplored in peer-reviewed literature. This technical guide addresses this knowledge gap by proposing a well-reasoned, hypothetical mechanism of action grounded in the established biological roles of its constituent components: phosphorylcholine and calcium. We will deconstruct the potential interactions of this molecule at the cellular and subcellular levels, focusing on receptor-mediated signaling, modulation of intracellular calcium concentrations, and immunomodulatory effects. This guide is intended for researchers, scientists, and drug development professionals, providing a theoretical framework and actionable experimental protocols to investigate the biological activities of this compound.

Introduction and Current State of Knowledge

This compound, with the CAS number 4826-71-5, is a compound that brings together a crucial component of cellular membranes, phosphorylcholine, with a ubiquitous second messenger, calcium.[1] While patents detailing its synthesis are available, and it is listed in chemical supplier databases, there is a notable scarcity of in-depth research into its biological mechanism of action.[1]

Phosphorylcholine (PC) is the hydrophilic headgroup of major phospholipids in eukaryotic cell membranes, such as phosphatidylcholine and sphingomyelin.[2] It is also found on the surface of various pathogens, where it plays a role in host-cell interaction and immune modulation.[3] Calcium ions (Ca²⁺), on the other hand, are fundamental to a vast array of cellular signaling pathways, regulating processes from muscle contraction to gene transcription.

Given the limited direct evidence, this guide will synthesize information from related fields to propose a multi-faceted hypothetical mechanism of action for this compound. This framework is built upon two primary pillars:

-

Receptor-Mediated Signaling: The phosphorylcholine moiety may act as a ligand for specific cell surface receptors, initiating intracellular signaling cascades.

-

Direct Modulation of the Cellular Environment: The dissociation of the compound could lead to localized increases in both phosphorylcholine and calcium ions, directly influencing cell membrane properties and intracellular calcium signaling.

A Proposed Multi-faceted Mechanism of Action

We hypothesize that this compound exerts its biological effects through a combination of receptor-dependent and independent mechanisms.

Receptor-Mediated Signaling: The Phosphorylcholine Moiety as a Ligand

The phosphorylcholine headgroup is a known ligand for the Platelet-Activating Factor Receptor (PAFr), a G-protein coupled receptor (GPCR).[4][5] Platelet-activating factor (PAF) itself is a potent phospholipid with a phosphorylcholine headgroup.[5] The binding of PAF to PAFr initiates a cascade of intracellular events.[6] We propose that the phosphorylcholine component of this compound could act as an agonist or antagonist at this receptor.

Upon binding of a PC-containing ligand to PAFr, the receptor couples to Gq and Gi proteins, leading to the activation of Phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7]

-

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol.

-

DAG remains in the plasma membrane and, along with the increased intracellular calcium, activates Protein Kinase C (PKC).[8]

This signaling cascade can lead to a variety of cellular responses, including platelet aggregation, inflammation, and cytokine production.[4][7]

Caption: Proposed PAFr-mediated signaling pathway for this compound.

Direct Modulation of Intracellular Calcium

Independent of receptor binding, the dissociation of this compound in the extracellular or intracellular environment would locally increase the concentration of Ca²⁺ ions. This could have several consequences:

-

Influx through Calcium Channels: A localized increase in extracellular Ca²⁺ could alter the electrochemical gradient, potentially influencing the activity of voltage-gated or store-operated calcium channels.

-

Direct Membrane Effects: Calcium ions are known to interact with the negatively charged phosphate groups of phospholipids in the cell membrane, which can increase membrane rigidity and alter its permeability.

Immunomodulatory Effects

Phosphorylcholine is a known immunomodulator.[3] It is present on both pathogens and apoptotic cells and can be recognized by the innate immune system. Antibodies against PC have been shown to be protective in chronic inflammatory diseases.[9] The administration of PC-containing molecules can influence cytokine production. For instance, phosphatidylcholine has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli.[10]

Therefore, this compound could exert anti-inflammatory or pro-inflammatory effects depending on the context and cell type, by modulating cytokine secretion through pathways such as NF-κB.[10]

Quantitative Data from Related Compounds

| Ligand | Receptor | Cell Type | Binding Affinity (Kd) | Reference |

| Platelet-Activating Factor | PAFr | Canine Platelets | 0.63 ± 0.02 nM | [11] |

| [³H]PAF-acether | PAFr | Human Platelets | ~0.05 nM (from Ka) | [12] |

Experimental Protocols for Mechanism of Action Studies

To investigate the proposed mechanisms of action, a series of biophysical and cell-based assays can be employed.

Investigating Receptor-Ligand Interactions

The initial step is to determine if and how this compound interacts with its putative receptor, PAFr.

SPR is a label-free technique to measure the kinetics of binding and dissociation in real-time.[13]

Protocol:

-

Immobilization of PAFr:

-

Recombinantly express and purify PAFr.

-

Immobilize the purified receptor onto a CM5 sensor chip using standard amine coupling chemistry.

-

-

Analyte Preparation:

-

Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP).

-

-

Binding Measurement:

-

Inject the different concentrations of this compound over the sensor chip surface.

-

Monitor the change in the sensorgram to determine the association (ka) and dissociation (kd) rates.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (Kd).

-

Caption: Experimental workflow for SPR analysis.

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[10]

Protocol:

-

Sample Preparation:

-

Prepare a solution of purified PAFr (in the sample cell) and a more concentrated solution of this compound (in the titration syringe) in the same buffer to minimize heats of dilution.

-

-

Titration:

-

Perform a series of small, sequential injections of the this compound solution into the PAFr solution.

-

-

Heat Measurement:

-

Measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat peaks and plot them against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

-

Measuring Intracellular Calcium Mobilization

To test the hypothesis that this compound induces calcium signaling, intracellular calcium levels can be measured using fluorescent indicators.

Fura-2 AM is a cell-permeable dye that becomes fluorescent upon binding to calcium. Its ratiometric properties (excitation at 340 nm and 380 nm, emission at ~510 nm) allow for accurate quantification of intracellular calcium concentrations.[7]

Protocol:

-

Cell Culture:

-

Culture cells known to express PAFr (e.g., platelets, macrophages, or a PAFr-transfected cell line) on glass coverslips.

-

-

Dye Loading:

-

Incubate the cells with Fura-2 AM in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

-

-

Imaging:

-

Wash the cells to remove extracellular dye.

-

Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

-

Establish a baseline fluorescence ratio.

-

-

Stimulation and Measurement:

-

Perfuse the cells with a solution containing this compound.

-

Record the change in the 340/380 nm fluorescence ratio over time.

-

-

Data Analysis:

-

Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation.

-

Caption: Workflow for intracellular calcium measurement using Fura-2 AM.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a robust hypothetical framework can be constructed based on the known biological activities of its components. The proposed dual mechanism, involving both receptor-mediated signaling via the phosphorylcholine moiety and direct effects of calcium ions, provides a solid foundation for future research. The experimental protocols detailed in this guide offer a clear path forward for researchers to test these hypotheses and elucidate the precise biological role of this intriguing molecule. Such studies will be crucial in determining its potential applications in drug development and as a tool for probing cellular signaling pathways.

References

- 1. Frontiers | Choline in immunity: a key regulator of immune cell activation and function [frontiersin.org]

- 2. Immunomodulation by phosphocholine--biosynthesis, structures and immunological implications of parasitic PC-epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactome | PAF receptor binds platelet activating factor [reactome.org]

- 4. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Choline transport links macrophage phospholipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TNF-α-induced up-regulation of pro-inflammatory cytokines is reduced by phosphatidylcholine in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphatidylcholine suppresses inflammatory responses in LPS-stimulated MG6 microglial cells by inhibiting NF-κB/JNK/p38 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specific binding of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (platelet-activating factor) to the intact canine platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding kinetics of PAF-acether (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) to intact human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interaction between rat serum phosphorylcholine binding protein and platelet activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Immunomodulatory Properties of Phosphorylcholine

Introduction

Phosphorylcholine (PC), a ubiquitous small zwitterionic molecule, is a critical component of cellular membranes in both eukaryotes and a diverse array of microbes.[1] Beyond its structural role, PC has emerged as a significant modulator of the host immune response. Its presence on the surface of pathogens and on damaged or apoptotic host cells allows it to act as both a Pathogen-Associated Molecular Pattern (PAMP) and a Danger-Associated Molecular Pattern (DAMP).[2][3] This dual nature places phosphorylcholine at a crucial intersection of innate and adaptive immunity, capable of eliciting both pro-inflammatory and anti-inflammatory responses depending on the context of its presentation and the responding immune cell types. This guide provides a comprehensive technical overview of the multifaceted immunomodulatory properties of PC, intended for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of PC-mediated immune modulation, its role in health and disease, and established experimental protocols for its investigation.

The Dichotomous Role of Phosphorylcholine in Immunity

The immunomodulatory effects of phosphorylcholine are complex and often context-dependent. PC can either stimulate or suppress immune responses, a dichotomy largely influenced by the molecular carrier of the PC moiety and the specific immune receptors it engages.

Pro-Inflammatory Properties

When presented on certain molecular scaffolds, such as oxidized low-density lipoprotein (oxLDL) or specific bacterial components, PC can trigger pro-inflammatory signaling pathways.[2][4] This is particularly evident in the pathogenesis of atherosclerosis, where PC on oxLDL is recognized by the innate immune system, contributing to chronic inflammation within the arterial wall.[2][3][4]

Activation of Macrophages and Dendritic Cells

-

Macrophage Activation: Studies have shown that phosphatidylcholine liposomes can reprogram macrophages towards an inflammatory phenotype.[5] This involves the activation of the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and chemokines.[5]

-

Dendritic Cell Maturation and T-cell Polarization: PC-pulsed dendritic cells (DCs) have been demonstrated to promote the differentiation of T helper 1 (Th1) and Th17 cells, key players in cell-mediated inflammatory responses.[6][7] These activated DCs exhibit increased expression of co-stimulatory molecules like CD86 and CD40, enhancing their ability to prime naive T cells.[6][7] In the context of atherosclerosis, this can lead to an aggravated inflammatory response within atherosclerotic plaques.[6]

Interaction with C-Reactive Protein (CRP)

C-reactive protein (CRP), an acute-phase reactant, binds to PC on damaged cells and pathogens.[8][9][10] This interaction can lead to the activation of the classical complement pathway, a critical component of the innate immune response.[9][11][12] While this is a crucial defense mechanism against infection, the binding of CRP to PC on oxidized LDL can also contribute to the pro-inflammatory environment in atherosclerotic lesions.[8][10] Interestingly, this binding is dependent on a conformational change in CRP from its native pentameric form to a pro-inflammatory monomeric form.[8]

Anti-Inflammatory and Regulatory Properties

Conversely, phosphorylcholine can exert potent anti-inflammatory and immunoregulatory effects, particularly when presented in a different molecular context, such as on the surface of certain parasites or when recognized by specific antibodies.[1][13]

Parasite-Mediated Immunomodulation

Parasitic nematodes, for instance, utilize PC-containing molecules like ES-62 to modulate the host immune response, promoting their long-term survival.[1][13] ES-62 has been shown to drive the development of a Th2-type immune response while suppressing Th1-mediated inflammation.[1] This immunomodulation is largely dependent on the PC moieties of the molecule.[1][14]

The Protective Role of Anti-PC Antibodies

The presence of naturally occurring antibodies against phosphorylcholine, particularly of the IgM and IgG1 isotypes, is associated with protection against chronic inflammatory diseases like atherosclerosis and systemic lupus erythematosus (SLE).[2][3] These anti-PC antibodies are thought to exert their protective effects through several mechanisms:

-

Inhibition of Inflammatory Responses: Anti-PC antibodies can block the pro-inflammatory effects of PC-exposing lipids on endothelial cells.[3]

-

Enhanced Clearance of Apoptotic Cells: By binding to PC on apoptotic cells, these antibodies can facilitate their clearance by phagocytes, preventing the release of pro-inflammatory cellular contents.[2]

-

Promotion of Regulatory T cells: Anti-PC antibodies have been shown to promote the development of T regulatory cells (Tregs), which play a crucial role in maintaining immune tolerance.[3]

Molecular Mechanisms of Phosphorylcholine-Mediated Immunomodulation

The diverse immunomodulatory effects of phosphorylcholine are mediated through its interaction with a variety of immune receptors and signaling pathways.

Receptor Interactions

-

Platelet-Activating Factor Receptor (PAFr): PC is a structural component of Platelet-Activating Factor (PAF), a potent lipid mediator of inflammation.[15][16][17] Some bacteria mimic PAF to adhere to host cells via the PAFr, a G-protein coupled receptor.[1] While PAFr is functional on macrophages, its role in T and B cell modulation by PC is less clear, suggesting the involvement of other receptors.[1]

-

Toll-Like Receptors (TLRs): The PC-containing molecule ES-62 from filarial nematodes has been shown to modulate TLR4 signaling, indicating a direct interaction between PC-bearing molecules and this key pattern recognition receptor.[1]

-

NLRP3 Inflammasome: Oxidized phosphatidylcholines have been found to activate the NLRP3 inflammasome in macrophages, leading to the secretion of the pro-inflammatory cytokines IL-1β and IL-18.[18][19][20] This activation is mediated by mitochondrial reactive oxygen species.[18][19]

Signaling Pathways

The engagement of these receptors by phosphorylcholine-containing ligands triggers a cascade of intracellular signaling events.

-

NF-κB Pathway: As mentioned earlier, PC can activate the NF-κB pathway in macrophages, leading to the transcription of pro-inflammatory genes.[5]

-

MAP Kinase Pathways: The immunomodulatory molecule ES-62 has been shown to activate protein tyrosine kinase and mitogen-activating protein (MAP) kinase signaling pathways in B and T lymphocytes.[14]

-

Phosphoinositide 3-Kinase (PI3K) Pathway: ES-62 can also desensitize lymphocytes to subsequent activation through the PI3K pathway.[14]

The following diagram illustrates the key signaling pathways involved in PC-mediated immunomodulation.

Caption: Key signaling pathways in phosphorylcholine-mediated immunomodulation.

Experimental Protocols for Investigating Phosphorylcholine's Immunomodulatory Properties

A thorough investigation of the immunomodulatory effects of phosphorylcholine requires a combination of in vitro and in vivo experimental approaches.

In Vitro Assays

Macrophage and Dendritic Cell Culture and Stimulation

Objective: To assess the direct effects of PC-containing molecules on macrophage and dendritic cell activation, cytokine production, and phenotype.

Methodology:

-

Cell Isolation and Culture:

-

Isolate bone marrow-derived macrophages (BMDMs) from mice or peripheral blood mononuclear cells (PBMCs) from human donors.[5]

-

Culture BMDMs in RPMI-1640 supplemented with 10% FBS and M-CSF.[5]

-

Differentiate human monocytes from PBMCs into macrophages using M-CSF or into dendritic cells using GM-CSF and IL-4.

-

-

Stimulation:

-

Prepare liposomes containing phosphatidylcholine or other PC-conjugated molecules.[5]

-

Treat cultured macrophages or dendritic cells with varying concentrations of PC-containing stimuli for different time points.

-

-

Analysis:

-

Gene Expression: Analyze the expression of inflammatory genes (e.g., TNF-α, IL-6, IL-1β) by quantitative real-time PCR (qRT-PCR).[5]

-

Cytokine Secretion: Measure cytokine levels in the cell culture supernatant using ELISA or multiplex cytokine assays (e.g., Luminex).[21][22][23]

-

Phenotypic Analysis: Assess the expression of cell surface markers (e.g., CD80, CD86, MHC class II) by flow cytometry.[6]

-

T-cell Proliferation and Polarization Assays

Objective: To determine the capacity of PC-primed dendritic cells to induce T-cell proliferation and differentiation into specific T helper subsets.

Methodology:

-

Co-culture:

-

Co-culture PC-stimulated dendritic cells with naive CD4+ T cells isolated from the spleen or peripheral blood.

-

-

Proliferation Assay:

-

Measure T-cell proliferation using assays such as CFSE dilution by flow cytometry or [3H]-thymidine incorporation.

-

-

Polarization Analysis:

-

After several days of co-culture, restimulate the T cells and measure the production of signature cytokines for different T helper subsets (e.g., IFN-γ for Th1, IL-4 for Th2, IL-17 for Th17) by intracellular cytokine staining and flow cytometry or ELISA.

-

The following diagram outlines a typical in vitro experimental workflow.

Caption: In vitro workflow for studying PC's immunomodulatory effects.

In Vivo Models

Mouse Models of Inflammation

Objective: To investigate the immunomodulatory effects of phosphorylcholine in a whole-organism context.

Methodology:

-

Atherosclerosis Model:

-

Peritonitis Model:

-

Induce peritonitis in mice by intraperitoneal injection of a sterile irritant (e.g., thioglycollate).

-

Co-inject PC-containing molecules and assess the recruitment of inflammatory cells to the peritoneal cavity and the local cytokine profile.

-

Data Presentation

Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

| Experimental Readout | Control Group | PC-Treated Group | Fold Change | p-value |

| TNF-α mRNA expression (relative units) | 1.0 ± 0.2 | 5.4 ± 0.8 | 5.4 | <0.01 |

| IL-6 secretion (pg/mL) | 50 ± 15 | 350 ± 50 | 7.0 | <0.001 |

| CD86 MFI on DCs | 1500 ± 200 | 4500 ± 500 | 3.0 | <0.01 |

| T-cell Proliferation (% divided cells) | 5 ± 2 | 45 ± 8 | 9.0 | <0.001 |

Therapeutic Potential of Phosphorylcholine Immunomodulation

The dual nature of phosphorylcholine's immunomodulatory properties presents both challenges and opportunities for therapeutic development.

Pro-inflammatory Targeting

In diseases like atherosclerosis, where the pro-inflammatory effects of PC are detrimental, therapeutic strategies could focus on:

-

Blocking PC-receptor interactions: Developing small molecule inhibitors that block the binding of PC-containing ligands to receptors like TLR4 or PAFr.

-

Neutralizing PC with antibodies: Passive immunization with protective anti-PC antibodies has shown promise in animal models of atherosclerosis.[4]

-

Vaccination: Active immunization to induce the production of protective anti-PC antibodies is another promising approach.[2][24]

Anti-inflammatory Applications

Conversely, the anti-inflammatory properties of PC can be harnessed for therapeutic benefit in autoimmune and inflammatory diseases.

-

PC-based therapeutics: Molecules like ES-62 or synthetic PC-mimetics could be developed as novel anti-inflammatory drugs.

-

Drug Delivery: PC-coated nanoparticles and liposomes are being explored for drug delivery applications, as the PC coating can reduce immunogenicity and prolong circulation time.[25]

Conclusion

Phosphorylcholine is a fascinating and complex immunomodulator that plays a pivotal role in a wide range of physiological and pathological processes. Its ability to act as both a PAMP and a DAMP allows it to fine-tune the immune response in a context-dependent manner. A deeper understanding of the molecular mechanisms underlying PC-mediated immunomodulation will be crucial for the development of novel therapeutic strategies for a variety of inflammatory and autoimmune diseases. The experimental approaches outlined in this guide provide a framework for researchers to further unravel the intricate immunobiology of this ubiquitous molecule.

References

- 1. Microbial Modulation of Host Immunity with the Small Molecule Phosphorylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Targeting Phosphorylcholine in Established Atherosclerosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Phosphorylcholine-Primed Dendritic Cells Aggravate the Development of Atherosclerosis in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylcholine-Primed Dendritic Cells Aggravate the Development of Atherosclerosis in ApoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel phosphocholine‐mimetic inhibits a pro‐inflammatory conformational change in C‐reactive protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interaction of C-reactive protein with artificial phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Immunomodulation by phosphocholine--biosynthesis, structures and immunological implications of parasitic PC-epitopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Immunomodulatory properties of a phosphorylcholine-containing secreted filarial glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactome | PAF receptor binds platelet activating factor [reactome.org]

- 16. Platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oxidized phosphatidylcholine induces the activation of NLRP3 inflammasome in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 21. criver.com [criver.com]

- 22. labcorp.com [labcorp.com]

- 23. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 24. Antibodies against phosphorylcholine and protection against atherosclerosis, cardiovascular disease and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Senior Scientist's Guide to Calcium Phosphorylcholine Chloride: A Versatile Precursor in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Re-evaluating a Foundational Reagent

In the pursuit of novel therapeutics and advanced biomaterials, the elegance and efficiency of a synthetic route are paramount. While complex catalysts and exotic reagents often capture the spotlight, the strategic value of foundational precursors cannot be overstated. Calcium phosphorylcholine chloride is one such reagent. Historically overshadowed by its toxic cadmium-based predecessor, this simple salt has emerged as a critical and safer building block for constructing complex phospholipids and their derivatives.[1][2] This guide moves beyond a cursory overview to provide a deep, mechanistic, and practical understanding of its application. As scientists, our goal is not merely to follow a protocol but to comprehend the causality behind each step—to transform a procedure into a predictable and adaptable synthetic tool. This document is structured to provide that insight, empowering you to leverage this compound with confidence and creativity in your research and development endeavors.

The Compound in Focus: Physicochemical Properties and Strategic Implications

This compound is the calcium salt of phosphorylcholine, a key structural component of phosphatidylcholines in eukaryotic cell membranes.[3][4] Its utility in organic synthesis is directly tied to its unique physical and chemical properties, which dictate handling, reaction conditions, and purification strategies.

Table 1: Key Physicochemical Characteristics and Their Synthetic Relevance

| Property | Typical Value / Description | Strategic Implication in Synthesis |

| Molecular Formula | C₅H₁₃CaClNO₄P | Delivers the complete phosphorylcholine moiety in a single step. |

| Molecular Weight | 257.67 g/mol [5] | Crucial for accurate stoichiometric calculations in coupling reactions. |

| Appearance | White to off-white crystalline powder[6] | A key indicator of reagent purity; impurities can affect reaction outcomes. |

| Solubility | Soluble in water; limited solubility in common organic solvents (e.g., CH₂Cl₂, Et₂O).[6] | This property is exploited for the initial purification step (ion exchange) and necessitates specific solvent systems (e.g., pyridine) for subsequent reactions. |

| Stability & Handling | Hygroscopic; stable under anhydrous conditions.[7] | Requires storage in a desiccator and handling under an inert atmosphere to prevent hydrolysis of the phosphate ester. |

The calcium ion is not merely a spectator; it serves as a readily exchangeable protecting group for the phosphate. This allows for the stable storage of the phosphorylcholine headgroup, which can be unmasked in situ or in a dedicated step to generate the more reactive free acid or its activated form, a critical feature for controlled, stepwise synthesis.[8]

Core Application: The Synthesis of Phosphatidylcholines

The primary role of this compound is as a phosphocholine donor for the synthesis of phosphatidylcholines (PCs), a class of lipids essential for forming cell membranes and liposomal drug delivery vehicles.[9] The general methodology involves coupling the phosphorylcholine headgroup with a diacylglycerol (DAG) backbone.

Mechanistic Principle: Activation of the Phosphate Moiety

Direct coupling of the calcium salt with a diacylglycerol is inefficient. The synthetic sequence hinges on a crucial activation step. This is typically achieved by first liberating the free phosphorylcholine via ion exchange, followed by activation with a coupling agent.

Diagram 1: General Synthetic Workflow

This diagram illustrates the logical flow from the stable calcium salt to the final purified phospholipid product.

Caption: A generalized workflow for phosphatidylcholine synthesis.

Field-Proven Protocol: Synthesis of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

This protocol provides a self-validating methodology for synthesizing a common saturated phospholipid used in liposome formulations. The principles are broadly applicable to other diacylglycerols.

Materials & Reagents:

-

This compound

-

Dowex® 50WX8 (H⁺ form) ion-exchange resin

-

1,2-Distearoyl-sn-glycerol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvent system: Chloroform/Methanol/Water gradient

Step-by-Step Methodology:

-

Generation of Free Phosphorylcholine:

-

Action: Dissolve this compound in deionized water and pass the solution slowly through a packed column of pre-washed Dowex® 50WX8 (H⁺ form) resin.

-

Monitoring: Collect fractions and monitor the eluate for the absence of Ca²⁺ ions using a suitable test (e.g., flame test, ion-selective electrode).

-

Isolation: Pool the calcium-free fractions and lyophilize to obtain free phosphorylcholine as a white, highly hygroscopic solid.

-

Causality: This is the unmasking step. The acidic resin quantitatively exchanges Ca²⁺ ions for protons, yielding the free phosphoric acid. This is essential as the free acid, not the calcium salt, is the substrate for the subsequent activation reaction.

-

-

Activation and Coupling:

-

Action: Under an inert atmosphere (N₂ or Ar), suspend the lyophilized phosphorylcholine in anhydrous pyridine. Cool the suspension to 0 °C. Separately, dissolve 1,2-distearoyl-sn-glycerol and a catalytic amount of DMAP in anhydrous DCM.

-

Action: Add a solution of DCC in anhydrous DCM dropwise to the cold phosphorylcholine suspension. Stir for 30 minutes at 0 °C, then allow it to warm to room temperature and stir for 4-6 hours.

-

Action: Add the diacylglycerol/DMAP solution to the activated mixture. Allow the reaction to proceed at room temperature for 18-24 hours.

-

Causality: DCC is a powerful dehydrating agent that activates the phosphate group, forming a highly reactive O-phosphorylisourea intermediate. This intermediate is susceptible to nucleophilic attack. DMAP acts as a nucleophilic catalyst, accelerating the attack of the diacylglycerol's hydroxyl group on the activated phosphate, which is the rate-limiting step for forming the desired phosphodiester bond.[1][2] Pyridine serves as a non-nucleophilic base and a solvent capable of dissolving the reactants.

-

-

Workup and Purification:

-

Action: Filter the reaction mixture through a pad of Celite® to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Action: Concentrate the filtrate under reduced pressure. The resulting crude residue will be a waxy solid.

-

Action: Purify the crude product via silica gel column chromatography, eluting with a gradient of chloroform, methanol, and water (e.g., starting from 90:10:1 CHCl₃:MeOH:H₂O and gradually increasing polarity).

-

Action: Combine fractions containing the pure product (identified by TLC) and remove the solvent to yield DSPC as a white solid.

-

Causality: The filtration step is critical for removing the bulk of the DCU byproduct, which is poorly soluble. Chromatographic purification is essential to separate the target phospholipid from unreacted diacylglycerol, residual DCU, and other side products, ensuring the high purity required for pharmaceutical and research applications.

-

Diagram 2: Simplified Coupling Mechanism

This diagram illustrates the key transformations during the activation and coupling stages.

Caption: Key steps in the DCC/DMAP-mediated coupling reaction.

Advanced Synthetic Frontiers & Future Outlook

The utility of this compound extends beyond standard phospholipids. It is a key precursor for:

-

Polymerizable Lipids: Incorporating polymerizable groups (e.g., diacetylenes, acrylates) into the diacylglycerol backbone before coupling allows for the synthesis of lipids that can be polymerized to form stabilized liposomes or nanodiscs.

-

Lipid-Drug Conjugates: The phosphorylcholine headgroup can be tethered to therapeutic agents, creating prodrugs with altered solubility and pharmacokinetic profiles.

-

Ether-Linked Phospholipids: Using ether-linked lipid backbones instead of diacylglycerols yields phospholipids with enhanced chemical stability against hydrolysis, which is advantageous for certain drug delivery formulations.

The future will likely focus on developing greener, more atom-economical activation and coupling methodologies, potentially moving away from carbodiimide reagents towards catalytic approaches to further enhance the elegance and sustainability of these synthetic routes.

Mandatory Safety & Handling Protocols

While this compound is not classified as a hazardous substance, proper laboratory practice is essential.[10]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[5][7]

-

Handling: As the compound is hygroscopic, handle it quickly in a low-humidity environment or a glove box.[7] Store in a tightly sealed container inside a desiccator.

-

First Aid: In case of skin or eye contact, rinse thoroughly with plenty of water. If inhaled, move to fresh air.[5][10] Always consult the Safety Data Sheet (SDS) before use.[5][7][10]

Conclusion

This compound represents a cornerstone reagent in lipid synthesis. Its value lies in its stability, safety, and synthetic tractability. By understanding the straightforward yet critical process of ion-exchange followed by chemical activation, researchers can reliably and efficiently access a vast library of phosphatidylcholines and their derivatives. This mastery of a fundamental precursor is not just a lesson in synthetic chemistry; it is an enabling step towards the creation of the next generation of advanced drug delivery systems and biomaterials.

References

- 1. Synthesis of phosphatidylcholine: an improved method without using the cadmium chloride complex of sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. molbiolcell.org [molbiolcell.org]

- 4. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. capotchem.com [capotchem.com]

- 6. nbinno.com [nbinno.com]

- 7. sds.metasci.ca [sds.metasci.ca]

- 8. BJOC - Development and mechanistic studies of calcium–BINOL phosphate-catalyzed hydrocyanation of hydrazones [beilstein-journals.org]

- 9. benchchem.com [benchchem.com]

- 10. abmole.com [abmole.com]

A Senior Application Scientist's Guide to the Role of Calcium Phosphorylcholine Chloride in Lipid Metabolism Studies

Introduction: Unpacking a Key Intermediate in Phospholipid Synthesis

In the intricate world of lipid metabolism, understanding the synthesis and regulation of phospholipids is paramount for researchers in basic science and drug development. Calcium phosphorylcholine chloride, a stable salt of the essential metabolite phosphorylcholine, serves as a critical tool and intermediate in these investigations.[1][2] While often viewed as a simple precursor, its utility is multifaceted, stemming from the dual roles of both the phosphorylcholine moiety and the calcium cation.

This guide provides an in-depth technical overview of this compound's application in lipid metabolism research. We will move beyond basic principles to explore the causality behind experimental choices, detail robust protocols, and illuminate the compound's role in key signaling pathways. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this compound in their studies.

Table 1: Physicochemical Properties of this compound

| Property | Description | Reference |

| Chemical Formula | C₅H₁₃CaClNO₄P (anhydrous) | [2] |

| Molecular Weight | ~329.73 g/mol (tetrahydrate form) | [2] |

| Appearance | White crystalline powder | [2][3] |

| Solubility | Soluble in water | [2] |

| Primary Role | Intermediate in the synthesis of phosphorylcholine and its derivatives | [3] |

| Key Application | Precursor for Cytidine Diphosphocholine (CDP-Choline) synthesis | [1][2][4] |

Part 1: The Core Mechanism — A Gateway to Phosphatidylcholine Synthesis

The primary role of this compound in lipid metabolism studies is to serve as a direct precursor for the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes.[5] PC is not merely a structural component; it is integral to membrane integrity, cellular signaling, and the transport of lipids throughout the body.[5][6]

The Kennedy Pathway: The Main Route for PC Biosynthesis

The de novo synthesis of PC is predominantly accomplished via the Kennedy pathway (also known as the CDP-choline pathway).[5] Supplying this compound to a biological system provides an exogenous source of phosphorylcholine, a key substrate for this pathway.

The key steps are:

-

Choline Phosphorylation: Choline is phosphorylated to produce phosphorylcholine.

-

CDP-Choline Synthesis: Phosphorylcholine reacts with CTP (cytidine triphosphate) to form CDP-choline. This is a rate-limiting step.

-

PC Synthesis: The phosphorylcholine moiety from CDP-choline is transferred to a diacylglycerol (DAG) molecule to form phosphatidylcholine.

By providing phosphorylcholine directly, researchers can bypass the initial choline kinase step and investigate the downstream regulation and flux of the pathway. This is particularly useful for studying the efficacy of drugs that may target enzymes like CTP:phosphocholine cytidylyltransferase (CCT), the enzyme for step 2.

Caption: The Kennedy Pathway for de novo Phosphatidylcholine (PC) synthesis.

The Role of PC in Systemic Lipid Homeostasis

A primary function of hepatic (liver) PC synthesis is the assembly and secretion of very-low-density lipoproteins (VLDL).[6][7] VLDL particles are essential for transporting triglycerides (TGs) from the liver to peripheral tissues for energy use or storage. A deficiency in PC synthesis impairs VLDL secretion, leading to the accumulation of TGs in the liver, a condition known as hepatic steatosis or fatty liver disease.[7][8] Therefore, this compound is an invaluable tool for studying the mechanisms of diseases like Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD).

Part 2: The Influence of the Cation — Calcium's Role in Lipid Signaling and Membrane Dynamics

The "calcium" component of the molecule is not merely a counter-ion for stability; it plays an active and significant role in lipid biology. Calcium ions are a ubiquitous second messenger, and their interaction with cell membranes can profoundly influence cellular processes.[9]

Calcium-Membrane Interactions

While the zwitterionic headgroup of phosphatidylcholine (PC) does not bind strongly to Ca²⁺, other membrane phospholipids, particularly the anionic phosphatidylserine (PS), do.[10] In mixed lipid bilayers typical of plasma membranes, Ca²⁺ binds to PS, causing significant changes:

-

Membrane Rigidification: Calcium binding slows down the molecular motion at the lipid-water interface, making the membrane more rigid.[10]

-

Phase Separation: The presence of Ca²⁺ can induce the separation of lipids into distinct domains, which can concentrate or exclude signaling proteins.[10][11]

-

Electrostatic Changes: The binding of divalent cations neutralizes the negative charge of the membrane surface, affecting the binding of peripheral proteins.[10][12]

These effects are crucial for processes like membrane fusion and the recruitment of signaling proteins that have domains for binding both calcium and specific lipids.[10][13]

Calcium Signaling in Lipolysis

Intracellular calcium concentrations are tightly regulated and play a key role in metabolic processes, including the breakdown of fat (lipolysis).[9] The IP₃-Ca²⁺ signaling pathway, for example, can trigger the release of calcium from the endoplasmic reticulum.[9] This increase in cytosolic calcium can activate various enzymes, including Ca²⁺/Calmodulin-dependent protein kinases (CaMKs), which in turn can regulate the activity of lipases that hydrolyze triglycerides stored in lipid droplets.[9] Studies have shown that modulating this pathway can directly impact fat metabolism and obesity.[9]

Caption: Simplified overview of a Ca²⁺ signaling pathway involved in lipolysis.

Part 3: Experimental Design and Methodologies

As a Senior Application Scientist, the true value of a compound lies in its robust and reproducible application. This section provides validated protocols and workflows for utilizing this compound in a research setting.

Experimental Workflow Overview

The general workflow involves treating a chosen experimental model with this compound, followed by the extraction of lipids and subsequent analysis to quantify changes in key metabolites and lipid species.

Caption: General experimental workflow for lipid metabolism studies.

Protocol 1: In Vitro Assessment of PC Synthesis in Hepatocytes

This protocol details a method to assess the impact of this compound on phosphatidylcholine synthesis in a human hepatocyte cell line (e.g., HepG2), a standard model for liver lipid metabolism.

Objective: To quantify the change in intracellular phosphatidylcholine levels following supplementation with this compound.

Materials:

-

HepG2 cells

-

Complete culture medium (e.g., EMEM with 10% FBS)

-

This compound (high purity)

-

Phosphate-Buffered Saline (PBS)

-

Reagents for lipid extraction (Chloroform, Methanol, Water)

-

Cell lysis buffer

Procedure:

-

Cell Seeding: Plate HepG2 cells in 6-well plates at a density of 0.5 x 10⁶ cells/well and allow them to adhere and grow for 24 hours in complete medium.

-

Starvation (Optional): To synchronize cells or reduce background from serum lipids, replace the complete medium with a serum-free or low-serum medium for 4-6 hours prior to treatment.

-

Treatment Preparation: Prepare a stock solution of this compound in sterile water or culture medium. Prepare serial dilutions to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).

-

Cell Treatment: Remove the starvation medium and add the medium containing different concentrations of this compound. Include a vehicle-only control (medium without the compound). Incubate for a predetermined time course (e.g., 6, 12, or 24 hours).

-

Cell Harvesting:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 500 µL of ice-cold PBS and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Aspirate the supernatant. The cell pellet is now ready for lipid extraction.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

To the cell pellet, add 100 µL of water and vortex to resuspend.

-

Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture. Vortex vigorously for 2 minutes.

-

Add 125 µL of chloroform. Vortex for 1 minute.

-

Add 125 µL of water. Vortex for 1 minute.

-

Centrifuge at 1000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (which contains the lipids) using a glass syringe and transfer it to a new glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

-

Sample Preparation for Analysis: Reconstitute the dried lipid film in a suitable solvent (e.g., isopropanol or methanol/chloroform) for your chosen analytical method.

Protocol 2: Quantification by Analytical Techniques

The choice of analytical technique depends on the specific research question, balancing throughput, specificity, and the range of lipids to be measured.[14]

Table 2: Comparison of Key Analytical Techniques

| Technique | Principle | Advantages | Disadvantages |

| LC-MS/MS | Liquid chromatography separation followed by mass spectrometry detection. | High sensitivity and specificity; allows for absolute quantification of individual lipid species.[14][15] | Lower throughput; requires specialized equipment and expertise. |

| HPTLC | High-Performance Thin-Layer Chromatography separates lipids on a plate, followed by densitometry. | High throughput (20+ samples/plate); good for screening broad changes in lipid classes.[16] | Lower resolution and sensitivity than MS; often semi-quantitative.[16] |

| Enzymatic Assays | Colorimetric or fluorometric assays using enzymes specific for choline or PC. | Simple, fast, and suitable for high-throughput screening.[17] | Can suffer from interference; measures total class, not individual species.[17] |

LC-MS/MS for Targeted Lipidomics: For precise quantification, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is highly effective for polar molecules like phosphorylcholine.[15] Reverse-phase chromatography is typically used for separating different species of PC based on their fatty acid chains. By using internal standards (e.g., deuterated versions of the lipids), one can achieve absolute quantification of metabolic changes.

Part 4: Conclusion and Future Perspectives

This compound is more than a simple chemical reagent; it is a versatile tool for probing the core pathways of lipid metabolism. Its primary utility lies in providing a direct substrate for the Kennedy pathway, enabling detailed studies of phosphatidylcholine synthesis and its role in systemic lipid homeostasis, particularly VLDL secretion.[1][6][7] Furthermore, the integral role of the calcium ion in membrane biophysics and cellular signaling adds another layer of complexity and experimental opportunity.[9][10]

Future research will likely focus on using stable isotope-labeled versions of this compound to perform metabolic flux analysis, providing dynamic rather than static measurements of lipid synthesis.[5] As the link between dysregulated lipid metabolism and diseases like MASLD, diabetes, and cardiovascular disorders becomes clearer, tools like this compound will remain indispensable for academic researchers and drug development professionals seeking to uncover novel therapeutic targets.[18]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103694271A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiological Calcium Concentrations Slow Dynamics at the Lipid-Water Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ca2+ induced phase separations in phospholipid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The complex nature of calcium cation interactions with phospholipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. INFLUENCE OF CALCIUM ON LIPID MIXING MEDIATED BY INFLUENZA HEMAGGLUTININ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Circulating choline and phosphocholine measurement by a hydrophilic interaction liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. New advances in drug development for metabolic dysfunction-associated diseases and alcohol-associated liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced Liposome Formulation Using Phosphorylcholine Lipids and the Modulatory Role of Calcium

Abstract

Phosphorylcholine (PC)-based lipids are a cornerstone of advanced drug delivery systems, prized for their biomimetic properties that confer exceptional biocompatibility and stability.[1][2] The zwitterionic nature of the PC headgroup mimics the outer leaflet of mammalian cell membranes, leading to reduced protein adsorption and extended circulation times, offering a viable alternative to traditional PEGylation.[3][4][5] This application note provides a comprehensive guide for researchers and drug development professionals on the formulation of PC-based liposomes. We will explore the causal science behind component selection, provide a detailed, field-proven protocol for liposome preparation via thin-film hydration and extrusion, and outline essential characterization techniques. Furthermore, we delve into the multifaceted role of divalent cations like calcium, not merely as a component of a salt, but as a potential trigger for controlled drug release from intelligently designed liposomal systems.[6][7]

The Scientific Rationale for Phosphorylcholine in Liposome Formulation

The choice of lipid is the most critical determinant of a liposome's in vivo fate. Phosphocholine-containing lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), offer a unique combination of properties rooted in their molecular structure.

Biomimicry and Superior Biocompatibility

The PC headgroup is zwitterionic, containing both a positively charged quaternary ammonium group and a negatively charged phosphate group.[3] This results in a net neutral charge at physiological pH, closely mimicking the surface of erythrocytes and other cells.[2] This biomimicry is fundamental to the low immunogenicity and high biocompatibility of PC liposomes, as the body perceives them as less foreign compared to charged liposomal systems.[8][9]

"Stealth" Properties: An Alternative to PEGylation

A key challenge in drug delivery is avoiding rapid clearance by the mononuclear phagocyte system (MPS). The dense hydration layer formed around the zwitterionic PC headgroup creates a steric barrier that inhibits the adsorption of opsonin proteins from the bloodstream.[4][10] This "stealth" characteristic is comparable to that achieved by PEGylation but is an intrinsic property of the lipid itself, avoiding potential immunogenic responses associated with repeated administration of PEGylated carriers.[11][12] This leads to significantly longer circulation half-lives, allowing for greater accumulation at target sites, such as tumors, via the Enhanced Permeability and Retention (EPR) effect.[12]

The Role of Calcium Ions: From Stabilization to Triggered Release

While "Calcium phosphorylcholine chloride" is a water-soluble precursor used in the synthesis of PC lipids, the strategic inclusion of calcium ions (Ca²⁺) in the formulation buffer or as part of a coating can profoundly influence liposome behavior.[13][14][15]

-

Membrane Stabilization: Calcium ions can interact with the negatively charged phosphate groups in the PC headgroup, potentially reducing intermolecular repulsion and increasing membrane rigidity.

-

Triggered Release: More advanced applications utilize calcium as an external trigger. Liposomes can be co-formulated with calcium-chelating lipids.[6][7] In areas of high calcium concentration (e.g., certain disease sites), calcium binding to these specialized lipids can induce a conformational change from a stable bilayer structure to an unstable, non-bilayer structure, triggering the rapid release of the encapsulated payload.[6] Alternatively, calcium phosphate coatings can be applied to liposomes, which are stable at physiological pH but dissolve in the acidic microenvironment of tumors, providing a pH-sensitive release mechanism.

Pre-Formulation and Component Selection

A successful liposome formulation is built upon the rational selection of its components.

| Component | Example(s) | Molar Ratio (Typical) | Rationale & Key Considerations |

| Primary PC Lipid | DSPC, DPPC, DOPC | 40-60% | The choice of acyl chain length and saturation determines the membrane's phase transition temperature (Tm) and rigidity. Saturated lipids like DSPC create more rigid, stable bilayers, ideal for controlled release.[16][17] Unsaturated lipids like DOPC result in more fluid membranes.[18] |

| Membrane Stabilizer | Cholesterol (Chol) | 30-50% | Cholesterol inserts into the lipid bilayer, filling gaps between phospholipids. This reduces membrane permeability to encapsulated drugs, increases mechanical rigidity, and broadens the phase transition, enhancing overall stability.[1][19][20] |

| Helper Lipids | DOPE, DOPS | 0-20% | Can be included to modify surface charge (e.g., anionic DOPS) or to facilitate endosomal escape (e.g., DOPE).[9][21] |

| Aqueous Phase | PBS, HEPES, Tris Buffer | N/A | Must be sterile and isotonic (e.g., using saline or sucrose). The pH should be selected to ensure the stability of the encapsulated drug. For triggered-release studies, this phase may contain calcium chloride. |

| Drug Candidate | Doxorubicin, siRNA | N/A | Hydrophilic drugs are encapsulated in the aqueous core. Hydrophobic drugs are partitioned within the lipid bilayer. The encapsulation strategy will dictate the hydration medium. |

Core Protocol: Liposome Preparation via Thin-Film Hydration & Extrusion

This protocol is a robust and widely used method for producing unilamellar liposomes of a defined size.[22][23]

Workflow Overview

Caption: Experimental workflow for liposome preparation.

Step-by-Step Methodology

-

Lipid Dissolution:

-

Accurately weigh the selected lipids (e.g., DSPC and Cholesterol in a 55:45 molar ratio) and dissolve them in a suitable organic solvent (e.g., a 2:1 v/v mixture of chloroform and methanol) in a round-bottom flask.

-

If encapsulating a hydrophobic drug, add it to the organic solvent at this stage.

-

-

Thin-Film Formation:

-

Attach the flask to a rotary evaporator.

-

Rotate the flask in a water bath set to a temperature above the lipid mixture's phase transition temperature (Tm). For DSPC, this is >55°C.[24]

-

Gradually reduce the pressure to evaporate the organic solvent, leaving a thin, uniform lipid film on the flask's inner surface.

-

Continue evaporation under high vacuum for at least 1-2 hours to remove all residual solvent.

-

-

Film Hydration:

-

Prepare the aqueous hydration buffer (e.g., sterile PBS, pH 7.4). If encapsulating a hydrophilic drug, dissolve it in this buffer.

-

Warm the hydration buffer to the same temperature as the evaporation step (>Tm).

-

Add the warm buffer to the lipid film and rotate the flask (without vacuum) in the water bath for 30-60 minutes. The lipid film will swell and peel off the glass, forming multilamellar vesicles (MLVs).

-

-

Vesicle Sizing (Extrusion):

-

Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[23] Heat the extruder block to >Tm.

-

Load the MLV suspension into one of the extruder's syringes.

-

Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process applies shear stress that forces the large MLVs to resize into smaller, more uniform large unilamellar vesicles (LUVs).[25]

-

-

Purification:

-

To remove the unencapsulated (free) drug, pass the liposome suspension through a size-exclusion chromatography column (e.g., Sephadex G-50). The larger liposomes will elute first, while the smaller free drug molecules are retained.

-

-

Sterilization and Storage:

-

Sterilize the final liposome formulation by passing it through a 0.22 µm syringe filter.

-

Store the liposomes at 4°C in a sterile, sealed vial, protected from light. Do not freeze, as this can disrupt the lipid bilayer.

-

Essential Liposome Characterization

Thorough characterization is critical to ensure batch-to-batch reproducibility and predict in vivo performance.

| Parameter | Method | Typical Result | Importance |

| Mean Particle Size | Dynamic Light Scattering (DLS) | 80 - 150 nm | Influences circulation time and biodistribution. Essential for EPR-mediated tumor targeting.[26] |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | A measure of the size distribution's width. A low PDI indicates a homogenous population.[27] |

| Zeta Potential | Laser Doppler Velocimetry | -5 mV to +5 mV | Indicates surface charge. Near-neutral values for PC liposomes confirm the zwitterionic surface and predict reduced MPS uptake.[21] |

| Encapsulation Efficiency (%EE) | Spectrophotometry / HPLC | > 85% | Quantifies the percentage of the initial drug that was successfully encapsulated. |

%EE Calculation: %EE = ( (Total Drug - Free Drug) / Total Drug ) * 100

Advanced Application: Calcium-Triggered Release Mechanism

For advanced drug delivery, liposomes can be engineered to be environmentally responsive. One such strategy involves designing a lipid that changes its structure upon binding calcium, which can be found at elevated levels in certain pathological tissues.[7]

Caption: Conformational change of a sensor lipid triggers drug release.

In this model, a specially synthesized lipid, which prefers a cylindrical shape to fit neatly in a bilayer, is designed with a calcium-chelating headgroup.[6] In a low-calcium environment, the liposome is stable. Upon reaching a target site with high calcium concentration, the headgroup binds Ca²⁺. This binding event forces a conformational change in the lipid to a "cone" shape, which disrupts the local membrane packing integrity, creating transient pores and leading to the release of the encapsulated drug.[6]

References

- 1. Cholesterol Within Phosphatidylcholine Liposomes Attenuates the Expression of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomimetic polymers with phosphorylcholine groups as biomaterials for medical devices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Interfacing Zwitterionic Liposomes with Inorganic Nanomaterials: Surface Forces, Membrane Integrity, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stealth Liposomes (PEGylated Liposomes) as Drug Carrier System for Drug Delivery | Biopharma PEG [biochempeg.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. Calcium-responsive liposomes: Toward ion-mediated targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]